molecular formula C17H19BrN4OS B14963980 N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B14963980
M. Wt: 407.3 g/mol
InChI Key: QJRYGCAUXTVBSY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a small-molecule compound featuring a pyrimidine core substituted with a piperidin-1-yl group at the 6-position and a sulfanylacetamide moiety at the 4-position. The acetamide group is further linked to a 4-bromophenyl ring.

Properties

Molecular Formula

C17H19BrN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C17H19BrN4OS/c18-13-4-6-14(7-5-13)21-16(23)11-24-17-10-15(19-12-20-17)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2,(H,21,23)

InChI Key

QJRYGCAUXTVBSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and piperidinyl-pyrimidinyl intermediates. These intermediates are then coupled through a sulfanyl-acetamide linkage. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Heterocyclic Framework

The pyrimidine ring in the target compound is substituted with a piperidin-1-yl group, a common feature in analogs such as N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (). In both cases, the piperidine ring adopts a chair conformation, stabilizing the molecule through reduced steric strain .

Sulfanyl Bridge and Substituents

The sulfanylacetamide linker (-S-CH2-CONH-) is conserved across analogs. However, substituents on the aromatic rings vary:

  • Target compound : 4-bromophenyl.
  • analog : 4-methoxyphenyl and benzenesulfonamide.
  • analog : Pyrazine ring instead of pyrimidine.

These substitutions influence molecular geometry.

Table 1: Key Structural Parameters
Compound Dihedral Angles (°) Piperidine Conformation Key Interactions
Target compound Not reported Chair Likely π-π stacking (inferred)
analog 72.4° (pyrimidine-phenyl) Chair N–H···N hydrogen bonds, π-π stacking
N-(4-chlorophenyl) analog () 42.25°–67.84° Not applicable Intramolecular N–H···N hydrogen bonds
analog 54.6° (bromophenyl-pyrazine) Not applicable C–H···O hydrogen bonds

Hydrogen Bonding and Crystal Packing

Hydrogen bonding and π-π interactions are critical for stabilizing crystal structures:

  • Target compound : Inferred π-π stacking due to aromatic pyrimidine and bromophenyl rings (similar to , where π-π interactions have center distances of 3.396–3.412 Å) .
  • analog : N–H···N hydrogen bonds form inversion dimers, which further connect via C–H···O interactions into chains .
  • analog : Weak intramolecular π-π stacking (center distance: 3.633 Å) stabilizes the conformation .

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₇H₁₈BrN₅OS) has a molecular weight of ~420.3 g/mol, comparable to analogs in (535.47 g/mol) and (543.24 g/mol) .
  • Solubility : The presence of sulfonamide groups in analogs (e.g., ) enhances polarity and aqueous solubility compared to the target compound’s bromophenyl group .
  • Thermal Stability : Analogs with sulfonamide substituents () exhibit higher melting points (483–485 K) due to stronger intermolecular forces .

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